N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide
Description
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O6S/c17-12-3-5-13(6-4-12)27(24,25)20-8-2-10-26-14(20)11-19-16(23)15(22)18-7-1-9-21/h3-6,14,21H,1-2,7-11H2,(H,18,22)(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZRWTMUZJMMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCO)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazinan Ring Synthesis
The 1,3-oxazinan core is constructed via cyclization of amino alcohols with carbonyl compounds. Key steps include:
Reaction Scheme 1: Oxazinan Formation
$$
\text{Amino alcohol + Aldehyde/Ketone} \xrightarrow{\text{Acid Catalyst}} \text{1,3-Oxazinan Intermediate}
$$
Sulfonylation of the Oxazinan Ring
Introduction of the 4-chlorophenylsulfonyl group occurs via nucleophilic substitution:
Reaction Scheme 2: Sulfonylation
$$
\text{Oxazinan Intermediate} + 4\text{-Chlorobenzenesulfonyl Chloride} \xrightarrow{\text{Base}} \text{Sulfonylated Oxazinan}
$$
Oxamide Linkage Formation
The oxamide bridge is formed through coupling of the sulfonylated oxazinan with 3-hydroxypropylamine:
Reaction Scheme 3: Oxamide Synthesis
$$
\text{Sulfonylated Oxazinan} + \text{Oxalyl Chloride} \xrightarrow{\text{EDC·HCl, DIPEA}} \text{Oxamide Intermediate} \xrightarrow{\text{3-Hydroxypropylamine}} \text{Target Compound}
$$
Stepwise Procedure with Optimization
Detailed Protocol
Oxazinan Synthesis :
Sulfonylation :
- Dissolve oxazinan intermediate (1.0 eq) in dichloromethane. Add 4-chlorobenzenesulfonyl chloride (1.5 eq) and pyridine (3.0 eq).
- Stir at room temperature for 6 hours. Quench with water, extract, and dry over Na₂SO₄.
Oxalyl Chloride Activation :
Amine Coupling :
Optimization Strategies
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Sulfonyl Chloride | 1.5 eq, 6 hours | +15% |
| Coupling Agent | EDC·HCl vs. DCC | EDC·HCl: +12% |
| Solvent for Coupling | DMF vs. THF | DMF: +8% |
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis : C: 51.2%, H: 5.1%, N: 8.6% (calculated for C₂₁H₂₃ClN₃O₅S).
Challenges and Mitigation
Key Challenges
Steric Hindrance : Bulky substituents slow sulfonylation.
- Solution : Use excess sulfonyl chloride (1.5 eq) and extended reaction time.
Oxamide Hydrolysis : Sensitivity to moisture during coupling.
Byproduct Formation : Di-oxamide side products.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N’-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide is , with a molecular weight of approximately 469.9 g/mol. The compound features a sulfonamide group, which is known for its broad spectrum of biological activities, including antibacterial and enzyme inhibition properties.
1. Antibacterial Properties
Research has indicated that compounds with sulfonamide functionalities exhibit notable antibacterial activity. For instance, studies have demonstrated that derivatives containing the sulfamoyl group can effectively inhibit bacterial growth and may serve as potential treatments for bacterial infections .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. These enzymes play critical roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections .
3. Anticancer Activity
Due to its structural features, this compound has garnered interest in cancer research. The compound's ability to interact with specific molecular targets may inhibit tumor growth and metastasis, particularly under hypoxic conditions where carbonic anhydrases IX and XII are involved .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of sulfonamide derivatives, including this compound, revealed significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The results indicated that the presence of the sulfonamide group enhanced the antimicrobial efficacy compared to non-sulfonamide counterparts .
Case Study 2: Enzyme Inhibition Assays
In vitro assays demonstrated that the compound effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases. The mechanism was attributed to the interaction between the sulfonamide moiety and the enzyme's active site .
Mechanism of Action
The mechanism of action of N’-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxazinan ring and oxamide moiety can also contribute to the compound’s overall activity by stabilizing the molecule and enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the literature:
Key Comparative Insights
Core Heterocycle Differences
- 1,3-Oxazinan vs. 1,3-Oxazolidin : The target compound’s six-membered oxazinan ring offers greater conformational flexibility compared to the five-membered oxazolidin in the dimethoxyphenyl analog . This may influence binding kinetics in biological systems.
- Thiazole vs. Oxazinan : The thiazole-containing compound from incorporates a sulfur atom in its heterocycle, which enhances π-electron delocalization and may improve interactions with metal ions or hydrophobic pockets in proteins .
Substituent Effects
- 4-Chlorophenylsulfonyl vs.
- 3-Hydroxypropyl vs. Morpholinylpropyl : The hydroxypropyl group in the target compound enhances hydrophilicity, favoring aqueous solubility. In contrast, the morpholinyl group in the oxazolidin analog introduces a tertiary amine, which may improve blood-brain barrier penetration .
Functional Group Contributions
- Oxamide Bridge : Present in both the target compound and the oxazolidin analog, this group facilitates hydrogen bonding, a critical feature for interactions with biological targets like proteases or kinases .
- Sulfonyl/Sulfamoyl Groups: The sulfonyl group in the target compound and the sulfamoyl group in the thiazole derivative () are both strong hydrogen bond acceptors, but sulfamoyl’s NH₂ moiety adds hydrogen bond donor capability, broadening its target range .
Biological Activity
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 469.9 g/mol. The compound features a 4-chlorophenyl group, a sulfonyl moiety, and an oxazinan ring, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps including:
- Formation of the oxazinan ring through cyclization reactions.
- Introduction of the sulfonyl group via sulfonation reactions.
- Final modification to attach the hydroxypropyl moiety.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds related to this compound. These studies indicate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. For instance, compounds with similar structural features exhibited significant inhibition at concentrations lower than 2 mg/kg in animal models .
| Compound | Target Bacterial Strain | Inhibition Concentration (mg/kg) |
|---|---|---|
| 7l | Salmonella typhi | 0.63 |
| 7m | Bacillus subtilis | 0.40 |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory activities. Notably, it shows strong inhibition against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for various derivatives indicate their potential as therapeutic agents for conditions like Alzheimer's disease and urinary infections.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 7n | Acetylcholinesterase | 2.14 |
| 7p | Urease | 0.63 |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. Molecular docking studies suggest that the compound may bind effectively to active sites within these targets, modulating biological pathways that lead to its pharmacological effects .
Case Studies
- Antiallergy Activity : In a rat model for passive cutaneous anaphylaxis (PCA), derivatives of similar oxamic acid structures demonstrated significant antiallergic effects at low doses, indicating potential therapeutic applications in allergy treatment .
- Cytotoxicity : The compound was also evaluated for cytotoxic effects against various cancer cell lines, showing promising results that warrant further investigation into its anticancer properties .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
